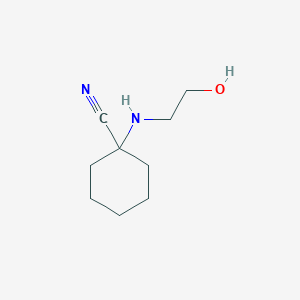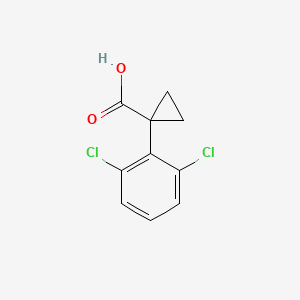
1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
“1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C10H8Cl2O2 . It has a molecular weight of 231.07 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of cyclopropane compounds, such as “1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid”, involves various chemical reactions. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings on a large panel of primary and secondary alkyl iodides . Other reactions like the Suzuki-Miyaura coupling reaction and the Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide are also used .Molecular Structure Analysis
The InChI code for “1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid” is 1S/C10H8Cl2O2/c11-6-2-1-3-7(12)8(6)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid” is a powder with a melting point of 217-219°C . The compound has a storage temperature at room temperature . More specific physical and chemical properties such as boiling point and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Plant Physiology and Ethylene Precursor Studies
Research in plant physiology has identified cyclopropane derivatives as significant in the study of ethylene precursors. For instance, one study discovered a major conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants, indicating the importance of cyclopropane derivatives in plant growth and development processes (Hoffman, Yang, & McKeon, 1982).
Synthetic Organic Chemistry
Cyclopropane derivatives have been explored for their synthetic potential. One study detailed the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride, showcasing the versatility of cyclopropane compounds in synthetic chemistry (Garve, Barkawitz, Jones, & Werz, 2014). Another example is the development of a practical enzymatic process for preparing chiral intermediates from cyclopropane derivatives, indicating their importance in the synthesis of pharmacologically active compounds (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
Biological Activity and Natural Products
Cyclopropane-containing compounds have also been noted for their biological activities. A comprehensive review of 1-aminocyclopropane-1-carboxylic acid (ACC) and its structural analogs highlighted their diverse biological activities, such as antifungal, antimicrobial, and antitumoral effects, underscoring the biological relevance of cyclopropane moieties in natural products (Coleman & Hudson, 2016).
Safety And Hazards
The safety information for “1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-6-2-1-3-7(12)8(6)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQXLGUJHJYCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
1039931-24-2 | |
| Record name | 1-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)
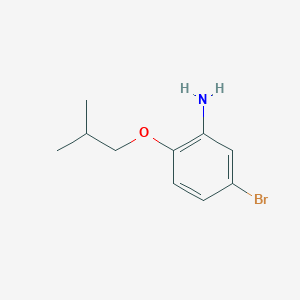

![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)

![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
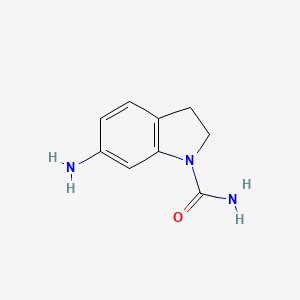
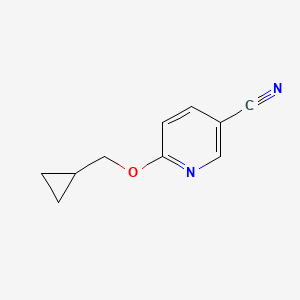
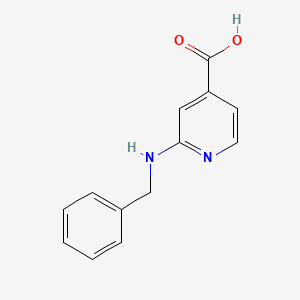
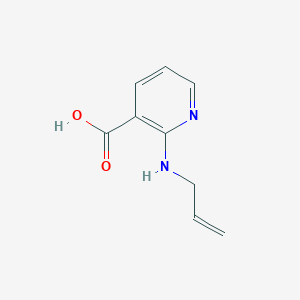
![Ethyl 2-[(carbamoylmethyl)amino]acetate](/img/structure/B1517565.png)

